molecular formula C7H9N B2902651 Bicyclo[2.1.1]hexane-1-carbonitrile CAS No. 126332-40-9

Bicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B2902651
CAS No.: 126332-40-9
M. Wt: 107.156
InChI Key: HHYHPOSGMYFMOR-UHFFFAOYSA-N
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Description

Bicyclo[211]hexane-1-carbonitrile is a compound that belongs to the class of bicyclic compounds, specifically the bicyclo[211]hexane family These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields of chemistry and medicinal research Bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane-1-carbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with bicyclo[1.1.0]butanes under photochemical conditions . This reaction can be catalyzed by Lewis acids, which facilitate the formation of the bicyclic structure . Another approach involves the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These methods allow for the efficient construction of the bicyclo[2.1.1]hexane framework with various substituents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[2.1.1]hexane-1-carboxylic acid, while reduction can produce bicyclo[2.1.1]hexane-1-amine.

Scientific Research Applications

Bicyclo[2.1.1]hexane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Bicyclo[2.1.1]hexane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific three-dimensional structure, which provides distinct chemical and biological properties compared to other bicyclic compounds .

Properties

IUPAC Name

bicyclo[2.1.1]hexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-5-7-2-1-6(3-7)4-7/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYHPOSGMYFMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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